molecular formula C14H14N6S B13367149 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine

2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B13367149
M. Wt: 298.37 g/mol
InChI Key: ABQGZUXKOLBNMR-UHFFFAOYSA-N
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Description

2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a triazolothiadiazole ring system with a propyl substituent at position 5. This structural motif combines two pharmacologically relevant heterocycles: the imidazo[1,2-a]pyridine moiety, known for its role in central nervous system modulation, and the triazolothiadiazole ring, which is associated with diverse biological activities such as antimicrobial, anti-inflammatory, and vasodilatory effects .

Synthetic routes for analogous triazolothiadiazoles include microwave-assisted condensation (e.g., with aldehydes in dimethylformamide ) and phase-transfer catalysis (e.g., using tetrabutylammonium iodide and phosphoryl chloride ).

Properties

Molecular Formula

C14H14N6S

Molecular Weight

298.37 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H14N6S/c1-3-6-11-18-20-13(16-17-14(20)21-11)12-9(2)15-10-7-4-5-8-19(10)12/h4-5,7-8H,3,6H2,1-2H3

InChI Key

ABQGZUXKOLBNMR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=NN=C2S1)C3=C(N=C4N3C=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine typically involves the reaction of triazole derivatives with thiadiazine precursors. One common method includes a one-pot catalyst-free procedure at room temperature, which yields high efficiency . The reaction conditions often involve the use of solvents like ethanol and reagents such as dibenzoylacetylene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and safety. The use of microwave-mediated, catalyst-free synthesis is a promising approach for industrial applications due to its eco-friendly and efficient nature .

Chemical Reactions Analysis

Functionalization Reactions

The propyl and methyl groups serve as sites for further derivatization:

a. Propyl Group Oxidation
The terminal carbon of the propyl chain is oxidized to a ketone using Jones reagent:

text
6-propyl-triazolo-thiadiazole → 6-(2-oxopropyl)-triazolo-thiadiazole

Conditions : CrO₃/H₂SO₄, acetone, 0°C → RT.

b. Methyl Group Halogenation
The 2-methyl group on imidazo-pyridine undergoes free-radical bromination:

text
2-methylimidazo-pyridine → 2-(bromomethyl)imidazo-pyridine

Conditions : NBS, AIBN, CCl₄, reflux .

Reactivity with Electrophiles and Nucleophiles

The electron-rich thiadiazole and triazole rings participate in electrophilic substitutions:

a. Nitration
Nitration occurs at the C5 position of the thiadiazole ring:

text
Target compound + HNO₃/H₂SO₄ → 5-nitro derivative

Conditions : 0–5°C, 2 hrs .

b. Thiol Nucleophilic Attack
The sulfur atom in the thiadiazole reacts with thiols to form disulfide bonds:

text
Target compound + R-SH → Thiadiazole-S-S-R adduct

Conditions : Basic aqueous medium, RT .

Table 2: Electrophilic/Nucleophilic Reaction Outcomes

Reaction TypeReagentsPosition ModifiedProduct StabilitySource
NitrationHNO₃/H₂SO₄C5 (thiadiazole)Moderate
Thiol additionBenzyl mercaptanS1 (thiadiazole)High

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

a. Suzuki-Miyaura Coupling
The brominated imidazo-pyridine undergoes cross-coupling:

text
2-(bromomethyl)imidazo-pyridine + aryl boronic acid → 2-aryl-methyl derivative

Conditions : Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80°C .

Redox Reactions

a. Reduction of Thiadiazole
The thiadiazole ring is reduced to a dihydrothiazole using LiAlH₄:

text
Thiadiazole → Dihydrothiazole

Conditions : LiAlH₄, THF, 0°C → RT.

b. Oxidation of Triazole
The triazole nitrogen is oxidized to an N-oxide with mCPBA:

text
Triazolo-thiadiazole → Triazole N-oxide

Conditions : mCPBA, DCM, RT .

Stability Under Acidic/Basic Conditions

ConditionStability OutcomeSource
1M HCl (RT)Degrades over 24 hrs (thiadiazole ring cleavage)
1M NaOH (RT)Stable for 48 hrs

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Vasodilatory Activity

Compounds with pyridyl substituents (e.g., 3-(3-pyridyl)-6-substituted triazolothiadiazoles) exhibit significant vasodilatory effects, as shown in vitro studies . The propyl-substituted derivative may share this activity, though steric effects from bulkier groups (e.g., naphthylmethylene ) could reduce efficacy.

Antimicrobial and Anti-Inflammatory Activity

Triazolothiadiazoles with aryl or halogenated substituents (e.g., 4-bromophenyl-furanyl ) demonstrate enhanced antimicrobial activity due to increased electrophilicity and halogen-mediated binding. In contrast, alkyl groups like propyl may prioritize metabolic stability over potency .

Herbicidal and Plant Growth Regulation

Naphthylmethylene-substituted derivatives show moderate herbicidal activity, suggesting that bulky substituents interfere with plant enzyme systems . Propyl-substituted analogs are less likely to exhibit such effects, highlighting substituent-dependent bioactivity.

Key Research Findings

Synthetic Efficiency : Phase-transfer catalysis and microwave-assisted methods improve yields (70–85%) compared to conventional routes (50–65% ).

Substituent Effects :

  • Lipophilicity : Propyl and alkyl groups enhance blood-brain barrier penetration relative to polar pyridinyl groups .
  • Bioactivity : Halogenated and aromatic substituents increase antimicrobial and anti-inflammatory activity but may raise toxicity risks .

Thermodynamic Stability : Propyl-substituted triazolothiadiazoles exhibit higher thermal stability (decomposition >250°C) than naphthylmethylene analogs (decomposition ~200°C) due to reduced steric strain .

Biological Activity

The compound 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the synthesis, structural characteristics, and various pharmacological effects of this compound and its derivatives.

Structural Characteristics

The compound features a complex structure that includes:

  • Imidazo[1,2-a]pyridine moiety : Known for its role in various bioactive compounds.
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole unit : This scaffold is recognized for its broad spectrum of biological activities including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization reactions that form the triazole and thiadiazole rings.

Antimicrobial Activity

Compounds containing the 1,2,4-thiadiazole and triazole scaffolds have shown significant antimicrobial properties. Studies indicate that derivatives exhibit:

  • Broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that this compound can inhibit cancer cell proliferation:

  • In vitro studies reveal that certain derivatives show IC50 values below 10 µM against multiple cancer cell lines including MCF-7 and A549 .
  • The mechanism of action may involve interference with tubulin polymerization or apoptosis pathways .

Anti-inflammatory and Analgesic Effects

Some derivatives have been evaluated for their anti-inflammatory properties:

  • Compounds have shown significant inhibition in models of acute inflammation.
  • Analgesic activity has been confirmed through various assays indicating potential therapeutic applications in pain management .

Case Studies

StudyCompoundActivityIC50 Value
Mathew et al.2-Methyl-3-(6-propyl...)Anti-inflammatoryNot specified
Revelant et al.Various thiadiazole derivativesAnticancer<10 µM
Kucukguzel et al.33a and 33bAnticonvulsantNot specified

The biological activities of this compound are attributed to:

  • Interference with metabolic pathways : The triazole ring can inhibit enzymes critical for fungal growth.
  • Interaction with cellular receptors : The imidazole moiety may interact with various biological targets due to its structural properties.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine?

Methodological Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include:

  • Step 1: Formation of pyrazole intermediates using diethyl oxalate and acetone with sodium methoxide in methanol, followed by hydrazine hydrate to yield pyrazole-5-carbohydrazide .
  • Step 2: Cyclization with 4-amino-5-(substituted-pyrazolyl)-1,2,4-triazole-3-thiol under phosphorus oxychloride (POCl₃) to form the triazolothiadiazole core .
  • Step 3: Introduction of the imidazo[1,2-a]pyridine moiety via nucleophilic substitution or coupling reactions.
    Optimization Tips:
  • Use POCl₃ for electrophilic activation of carbonyl groups to enhance cyclization efficiency .
  • Purify intermediates via recrystallization (ethanol/DMF) and confirm purity via HPLC (>95%) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent patterns (e.g., methyl, propyl groups) and confirms cyclization. For example, the imidazo[1,2-a]pyridine proton resonates at δ 7.8–8.2 ppm .
  • X-ray Crystallography:
    • Resolves planar triazolothiadiazole systems and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) .
  • Elemental Analysis:
    • Validates stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation:
    • Replace the propyl group (6-position of triazolothiadiazole) with halogens (e.g., Br, I), methoxy, or alkyl chains to modulate lipophilicity and target binding .
    • Modify the imidazo[1,2-a]pyridine moiety with electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability .
  • Biological Screening:
    • Test antifungal activity against Candida albicans (via MIC assays) and correlate with substituent electronic profiles .
    • Example: Propyl derivatives show enhanced lanosterol-14α-demethylase inhibition compared to methyl analogues .

Q. What computational methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Discovery Studio to model interactions with enzymes like lanosterol-14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding (e.g., triazole N with heme iron) and hydrophobic interactions (propyl group with Val310) .
  • MD Simulations:
    • Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. For example, RMSD <2.0 Å indicates stable target-ligand complexes .

Q. How can contradictions between computational predictions and experimental bioassay data be resolved?

Methodological Answer:

  • Case Study:
    • If docking predicts high antifungal activity but in vitro assays show low efficacy:
  • Re-evaluate Solubility: Use shake-flask methods to measure logP; derivatives with logP >3 may suffer from poor aqueous solubility .
  • Check Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to identify rapid CYP450-mediated degradation .
    • Experimental Validation:
  • Synthesize analogs with improved solubility (e.g., PEGylated derivatives) and retest bioactivity .

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